molecular formula C11H12F3NO B7868115 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

Cat. No.: B7868115
M. Wt: 231.21 g/mol
InChI Key: CWWZXBDFFSHWBD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 231.21 g/mol . The compound’s stereochemistry is significant: the (3R)-enantiomer (CAS 1567666-71-0) is explicitly documented, highlighting the role of chirality in its pharmacological profile . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in antiviral and antiparasitic applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWZXBDFFSHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. For example:
Reaction :
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-olKMnO4,H2OAcid1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one\text{this compound} \xrightarrow[\text{KMnO}_4, \text{H}_2\text{O}]{\text{Acid}} \text{1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one}

  • Yield : ~65–78% (optimized conditions) .

  • Mechanism : The hydroxyl group is oxidized to a carbonyl via a two-electron process, facilitated by acidic potassium permanganate.

Reduction Reactions

The pyrrolidine ring can participate in reductive processes, though the trifluoromethyl group remains inert under standard conditions:
Reaction :
This compoundH2,Pd/CEtOHSaturated pyrrolidine derivatives\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Saturated pyrrolidine derivatives}

  • Yield : 45–60%.

  • Key Observation : Hydrogenation primarily targets the pyrrolidine ring, leaving the aromatic trifluoromethyl group intact.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution when treated with halogenating agents:

Chlorination

Reaction :
This compoundPOCl3,TMACReflux1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-yl chloride\text{this compound} \xrightarrow[\text{POCl}_3, \text{TMAC}]{\text{Reflux}} \text{1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-yl chloride}

  • Conditions : Phosphorus oxychloride (POCl₃) with tetramethylammonium chloride (TMAC) at 80–100°C .

  • Yield : 70–85% .

Sulfonation

Reaction :
This compoundH2SO4SO3Sulfonated derivatives\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{SO}_3} \text{Sulfonated derivatives}

  • Applications : Intermediate for surfactants or catalysts .

Coupling Reactions

The trifluoromethylphenyl group enhances electrophilic aromatic substitution (EAS) reactivity:

Suzuki–Miyaura Coupling

Reaction :
This compound+Arylboronic acidPd(PPh3)4BaseBiaryl derivatives\text{this compound} + \text{Arylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Base}} \text{Biaryl derivatives}

  • Conditions : Tetrakis(triphenylphosphine)palladium(0) in THF/water.

  • Yield : 50–72%.

Acid/Base-Mediated Reactions

The hydroxyl group participates in acid-catalyzed dehydration:
Reaction :
This compoundH2SO4ΔAlkene derivatives\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\Delta} \text{Alkene derivatives}

  • Mechanism : Formation of a carbocation intermediate followed by β-hydride elimination.

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Key Reference
OxidationKMnO₄, H₂SO₄, H₂OPyrrolidin-3-one derivative65–78
ReductionH₂, Pd/C, EtOHSaturated pyrrolidine45–60
ChlorinationPOCl₃, TMAC, 80–100°CPyrrolidin-3-yl chloride70–85
Suzuki CouplingPd(PPh₃)₄, THF/H₂O, Ar-B(OH)₂Biaryl-functionalized pyrrolidine50–72
Acid-Catalyzed DehydrationH₂SO₄, ΔAlkene derivative60–75

Critical Analysis of Reactivity

  • Trifluoromethyl Group Stability : The -CF₃ group remains inert under most conditions but enhances electron withdrawal, directing EAS to the para position .

  • Steric Effects : The pyrrolidine ring’s conformation influences reaction rates, particularly in substitution and coupling reactions .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science. Further studies are needed to explore enantioselective transformations and catalytic applications .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations, including:

  • Oxidation : Can yield ketones or carboxylic acids.
  • Reduction : May produce saturated pyrrolidine derivatives.
  • Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution.

Biology

Research indicates that (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exhibits potential biological activity. It is being studied for its effects on:

  • Enzymatic Activity : The compound may interact with specific enzymes, influencing their activity through inhibition or activation mechanisms.
  • Receptor Binding : Its lipophilicity enhances cellular penetration, making it a candidate for exploring interactions with various receptors.

Medicine

The compound is under investigation for its potential therapeutic applications in treating various diseases. Preliminary studies suggest it may have:

  • Antimicrobial Properties : Potential effectiveness against certain pathogens.
  • Neurological Benefits : Possible implications in neuropharmacology due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have documented the applications and effects of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol:

  • Enzyme Inhibition Study : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development.
  • Receptor Interaction Analysis : Research indicated that the trifluoromethyl group enhances binding affinity to certain receptors, which could lead to novel therapeutic agents targeting neurological disorders.
  • Material Science Applications : Investigations into the use of this compound in developing new materials showed promising results in enhancing the properties of polymer matrices.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Phenyl Ring

a) 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS 1198180-92-5)
  • Structure : The -CF₃ group is at the meta position.
  • Molecular Weight : 231.21 g/mol (identical to the para isomer).
  • For example, pyridine-based CYP51 inhibitors (e.g., UDO and UDD) show that meta-substituted trifluoromethyl groups retain efficacy against Trypanosoma cruzi .
  • Synthesis : Similar routes likely apply, but steric effects at the meta position may reduce synthetic yields compared to para-substituted analogs .
b) 1-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS 1198181-18-8)
  • Structure : Features a fluorine at the para position and -CF₃ at the ortho position.
  • Molecular Weight : 249.21 g/mol.
  • Such modifications are common in kinase inhibitors .

Heterocyclic Core Modifications

a) Oxadiazole Derivatives (1a/1b)
  • Structure : Replace pyrrolidin-3-ol with oxadiazole and phenethyl substituents (e.g., compounds 1a and 1b) .
  • Activity : These compounds exhibit antiviral properties, with stereochemistry (3R vs. 3S) influencing potency. For instance, 1a ((3S)-configuration) showed higher activity than 1b in preliminary assays .
b) Pyridine Derivatives (UDO and UDD)
  • Structure : Piperazine-pyridine hybrids with para-trifluoromethylphenyl groups (e.g., UDO: C₂₃H₂₀ClF₃N₃O) .
  • Activity: Non-azolic CYP51 inhibitors with IC₅₀ values comparable to posaconazole against T. cruzi. The pyridine core improves solubility but may reduce blood-brain barrier penetration relative to pyrrolidine analogs .

Functional Group Additions

a) Phosphonic Acid Derivatives
  • Structure : Phosphonate groups replace hydroxyl in pyrrolidin-3-ol (e.g., dimethyl [2R,3R,4S]-1-methyl-2,4-diphenylpyrrolidin-3-yl]phosphonate) .
  • Activity : Phosphonates enhance chelation with metal ions in enzymatic active sites, useful in phosphatase inhibition. However, increased polarity may limit cellular uptake .
b) Chromenone and Pyrrolidone Hybrids
  • Structure: Complex hybrids like 2-(1-(4-amino-3-fluorophenyl)ethyl)-5-fluoro-4H-chromen-4-one (Example 64, CAS N/A) .
  • Activity: Chromenone derivatives target topoisomerases, but bulkier structures may reduce bioavailability compared to simpler pyrrolidines .

Structure–Activity Relationship (SAR) Analysis

Compound Key Structural Feature Biological Activity Reference
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Para-CF₃, pyrrolidine core Antiviral (potential)
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Meta-CF₃ Antiparasitic (inference from UDO)
UDO (Pyridine derivative) Piperazine-pyridine hybrid CYP51 inhibition (IC₅₀ ~ nM range)
Oxadiazole derivative 1a (3S)-Phenethyl, oxadiazole Antiviral (stereospecific)
Phosphonate analog Phosphonic acid substitution Metal chelation, enzyme inhibition
  • Trifluoromethyl Position : Para-substitution optimizes steric and electronic interactions in hydrophobic binding pockets .
  • Core Flexibility : Pyrrolidine’s flexibility improves membrane permeability, while rigid heterocycles (e.g., oxadiazole) enhance target selectivity .
  • Stereochemistry : The (3R)-enantiomer of the target compound may exhibit superior binding compared to (3S) analogs, as seen in oxadiazole derivatives .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol, also known as (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol, is a chiral compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO, and it has a molecular weight of 231.21 g/mol. The compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its structural features. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with biological targets such as enzymes and receptors. The pyrrolidine ring may engage with active sites on enzymes, leading to either inhibition or activation of their activity.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar pyrrole-containing compounds exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against these bacteria .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been highlighted in several studies. For example, the trifluoromethyl substitution has been linked to enhanced potency in inhibiting reverse transcriptase enzymes, which are crucial in viral replication processes .
  • Receptor Binding : Interaction studies suggest that the compound may bind selectively to certain receptors, potentially leading to improved therapeutic profiles compared to non-fluorinated analogs .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those structurally similar to this compound. The findings indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, with notable effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results demonstrated that the presence of the trifluoromethyl group significantly increased binding affinity and inhibition rates compared to structurally similar compounds lacking this substituent .

Data Table: Biological Activity Summary

Biological Activity Effect/Observation Reference
AntibacterialMIC values: 3.12 - 12.5 μg/mL
Enzyme InhibitionEnhanced potency against reverse transcriptase
Receptor BindingImproved binding affinity compared to non-fluorinated analogs

Q & A

Basic Synthesis and Optimization

Q1: What are the key synthetic routes for 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized to improve yield? Methodological Answer:

  • Route 1: Utilize nucleophilic substitution between pyrrolidin-3-ol derivatives and 4-(trifluoromethyl)phenyl halides. Optimize by employing polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilicity .
  • Route 2: Adapt multi-step protocols from analogous trifluoromethylphenyl-pyrrolidine systems, such as reductive amination of ketones with trifluoromethylphenyl amines, followed by hydroxylation .
  • Critical Steps: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate enantiomerically pure products .

Advanced Structural Characterization

Q2: How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural elucidation of this compound? Methodological Answer:

  • Use SHELXL for small-molecule refinement, especially for high-resolution data or twinned crystals. Implement the HKLF5 format for twin refinement .
  • Pair with ORTEP-3 for graphical representation to validate bond angles/geometry and identify disorder in the trifluoromethyl group .
  • For non-crystalline samples, apply dynamic NMR or LC-MS to confirm stereochemistry and detect rotational isomers caused by the pyrrolidine ring .

Data Contradictions in Biological Activity

Q3: How should researchers resolve discrepancies in reported bioactivity (e.g., varying IC₅₀ values) across studies? Methodological Answer:

  • Cross-validation: Use orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement.
  • Purity checks: Quantify enantiomeric excess via chiral HPLC or compare optical rotation values with literature .
  • Metabolic stability: Assess the trifluoromethyl group’s impact using liver microsome assays, as its electron-withdrawing nature may alter pharmacokinetics .

Stereochemical Control in Synthesis

Q4: What strategies ensure enantiomeric purity during asymmetric synthesis of this compound? Methodological Answer:

  • Chiral auxiliaries: Use (S)- or (R)-proline derivatives to induce stereoselectivity during pyrrolidine ring formation .
  • Catalytic asymmetric hydrogenation: Employ Ru-BINAP catalysts for reducing imine intermediates to achieve >95% ee .
  • Analytical validation: Confirm stereochemistry via X-ray crystallography (SHELXL) or vibrational circular dichroism (VCD) .

Computational Modeling Applications

Q5: How can molecular docking predict the interaction of this compound with biological targets? Methodological Answer:

  • Force field selection: Use parameterized models (e.g., GAFF2) compatible with trifluoromethyl groups to account for electronegativity and steric effects .
  • Validation: Compare docking poses with crystallographic data from structurally related ligands (e.g., aprepitant derivatives) .
  • Dynamic simulations: Run MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability over time .

Handling Hygroscopicity and Stability

Q6: What experimental precautions mitigate hygroscopicity or degradation during storage? Methodological Answer:

  • Storage: Use desiccators with P₂O₅ or molecular sieves under inert gas (N₂/Ar) to prevent hydrolysis of the hydroxyl group .
  • Stability assays: Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC-UV for degradation products .
  • Formulation: For biological testing, prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles .

Metabolic and Toxicological Profiling

Q7: What in vitro models best evaluate the metabolic stability and toxicity of this compound? Methodological Answer:

  • Metabolic stability: Use human liver microsomes (HLMs) with NADPH cofactors to measure t₁/₂. Compare with non-fluorinated analogs to isolate trifluoromethyl effects .
  • Toxicity screening: Employ high-throughput cytotoxicity assays (e.g., HepG2 cells) and genotoxicity tests (Ames assay) .
  • Off-target profiling: Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
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1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

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